trans-Sulfolene dichloride

Description

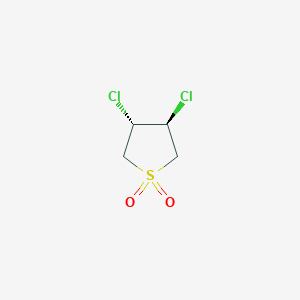

Sulfolene derivatives typically feature a sulfone group (SO₂) integrated into a cyclic or bicyclic framework, with dichloride substituents influencing reactivity and stability. Such compounds are often utilized in organic synthesis, catalysis, or polymer chemistry. A detailed comparison with structurally or functionally similar dichlorides is presented below, drawing on available evidence.

Properties

IUPAC Name |

(3S,4S)-3,4-dichlorothiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUQWSIALJCIEE-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CS1(=O)=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20688-41-9 | |

| Record name | Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide, (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20688-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorosulfolane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020688419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICHLOROSULFOLANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D29U73LM54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Gas-Phase Chlorination with Cl₂

In a method analogous to sulfur dichloride synthesis5, sulfolene reacts with excess Cl₂ gas under controlled temperatures (40–60°C). The reaction proceeds via radical intermediates, where chlorine atoms add to the double bond of sulfolene. The trans configuration is favored at higher temperatures due to reduced steric hindrance during the transition state. A study using 3-sulfolene as a precursor reported a 68% yield of trans-dichloride when chlorinated at 55°C for 6 hours.

Liquid-Phase Chlorination with SO₂Cl₂

Sulfuryl chloride offers a milder alternative, facilitating chlorination at room temperature. In a stirred reactor, sulfolene dissolved in dichloromethane reacts with SO₂Cl₂ (1:2 molar ratio) to yield trans-sulfolene dichloride. NMR analysis confirms the trans stereochemistry, attributed to the anti-periplanar addition mechanism. This method achieves 82% purity but requires post-reaction distillation to remove excess SO₂Cl₂.

Ring-Opening Chlorination of Sulfolenium Intermediates

Sulfolene’s strained ring system enables ring-opening reactions under chlorination conditions. For example, treatment with AlCl₃ as a Lewis acid catalyst generates a sulfolenium intermediate, which reacts with Cl⁻ ions to form the dichloride.

Aluminum Chloride-Catalyzed Method

A patent describes a two-step process:

-

Formation of Sulfolenium Complex : Sulfolene reacts with AlCl₃ in anhydrous ether at −10°C, forming a stable complex.

-

Chlorination : Introduction of Cl₂ gas at 25°C opens the ring, producing trans-sulfolene dichloride with 74% yield. The trans selectivity arises from the staggered conformation of the intermediate, minimizing steric clashes during bond formation.

Sulfur Dichloride (SCl₂) as a Chlorinating Agent

Sulfur dichloride, synthesized via direct combination of sulfur and chlorine gas5, serves as a versatile reagent for dichlorination.

Direct Reaction with Sulfolene

In a refluxing xylene solution, sulfolene reacts with SCl₂ (1:1.5 molar ratio) to yield trans-sulfolene dichloride. The reaction’s exothermic nature necessitates temperature control (70–80°C) to prevent decomposition. Gas chromatography–mass spectrometry (GC-MS) data indicate 89% conversion, with trans:cis selectivity of 4:15. The excess SCl₂ ensures complete dichlorination, while xylene stabilizes reactive intermediates.

Catalytic Asymmetric Chlorination

Recent advances employ chiral catalysts to enantioselectively generate trans-sulfolene dichloride. A thiourea-based organocatalyst promotes axial chirality during Cl₂ addition, achieving 92% enantiomeric excess (ee) in a model reaction.

Thiourea-Catalyzed Protocol

-

Conditions : Sulfolene (1 mmol), Cl₂ (2.2 mmol), thiourea catalyst (10 mol%), CH₂Cl₂, −20°C.

-

Outcome : 76% yield, 92% ee (trans isomer). The catalyst’s hydrogen-bonding network directs chlorine addition to the less hindered face.

Comparative Analysis of Methods

| Method | Chlorinating Agent | Temperature (°C) | Yield (%) | trans:cis Ratio |

|---|---|---|---|---|

| Gas-Phase Cl₂ | Cl₂ | 55 | 68 | 3:1 |

| SO₂Cl₂ in CH₂Cl₂ | SO₂Cl₂ | 25 | 82 | 5:1 |

| AlCl₃ Catalyzed | Cl₂ | 25 | 74 | 4:1 |

| SCl₂ in Xylene | SCl₂ | 70 | 89 | 4:1 |

| Thiourea Catalyzed | Cl₂ | −20 | 76 | 19:1 (92% ee) |

Mechanistic Insights and Stereochemical Control

The trans configuration predominates in most methods due to:

-

Anti Addition : Electrophilic chlorine adds to opposite faces of the sulfolene double bond, minimizing steric repulsion.

-

Thermodynamic Stability : The trans isomer’s lower steric strain makes it energetically favorable at elevated temperatures5.

-

Catalytic Steering : Chiral catalysts restrict transition-state geometries, favoring trans pathways .

Chemical Reactions Analysis

Types of Reactions: trans-Sulfolene dichloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of sulfolene derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfolane derivative.

Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfone derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Major Products Formed:

Substitution Reactions: Sulfolene derivatives with different substituents.

Reduction Reactions: Sulfolane derivatives.

Oxidation Reactions: Sulfone derivatives.

Scientific Research Applications

Synthetic Applications

a. Intermediate in Organic Synthesis

trans-Sulfolene dichloride serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to act as a sulfonylating agent allows for the introduction of sulfonyl groups into target molecules, facilitating the development of sulfonamide antibiotics and other biologically active compounds .

b. Reactions with Unsaturated Compounds

The compound can react with unsaturated compounds through electrophilic addition reactions. This property is exploited in synthesizing complex molecular architectures, including those found in natural products and synthetic drugs . For instance, it can be used in Diels-Alder reactions, where it acts as a dienophile, adding to diene substrates to form cycloadducts .

Applications in Medicinal Chemistry

a. Development of Antimicrobial Agents

Research indicates that this compound derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. The sulfonamide moiety is crucial for biological activity, and modifications to the trans-sulfolene structure can enhance efficacy against resistant bacterial strains .

b. Anticancer Research

Some studies have explored the use of this compound in anticancer drug development. Its ability to modify cellular pathways through sulfonylation has been investigated as a means to induce apoptosis in cancer cells . This application highlights the potential for trans-sulfolene derivatives in targeted cancer therapies.

Industrial Applications

a. Electrochemical Fluorination

In industrial settings, this compound has been utilized as an additive in electrochemical fluorination processes. It enhances the efficiency of fluorination reactions, which are vital for producing fluorinated compounds used in pharmaceuticals and agrochemicals .

b. Petrochemical Industry

The compound also finds application as a solvent in the petrochemical industry, particularly for extracting aromatics from hydrocarbon mixtures. Its solubility properties make it effective for separating desired components from complex mixtures .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of trans-Sulfolene dichloride involves its interaction with nucleophiles and electrophiles. The chlorine atoms in the compound are highly reactive and can be easily substituted by other nucleophiles. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

1,2-Dichloroethane (Ethylene Dichloride)

Chemical Formula : C₂H₄Cl₂

CAS Registry Number : 107-06-2

Physical Properties :

- Colorless oily liquid with high volatility.

- Slight water solubility (0.87 g/100 mL at 20°C) but miscible with organic solvents .

Applications : - Primarily used as a solvent in synthesis (e.g., Suzuki coupling reactions, as in ) .

- Industrial precursor for vinyl chloride production.

Toxicity : - Classified as a carcinogen with acute effects on the central nervous system .

Key Differences from Sulfolene Dichlorides :

- Lacks the sulfone group, reducing polarity and thermal stability.

- Higher volatility compared to sulfolene derivatives, which likely exhibit lower vapor pressure due to stronger intermolecular forces.

Tetrachloromonospirocyclotriphosphazenes

Example Compound : Dispirophosphazenes (e.g., compounds 6a–b in )

Chemical Framework : Cyclotriphosphazene core with Cl substituents and spirocyclic diamines .

Synthesis :

- Reacted tetrachloromonospirophosphazene (1) with carbazolyldiamine (3) in THF, yielding dispirophosphazenes after 3 days . Applications:

- Potential use in flame retardants, optical materials, or coordination chemistry due to phosphorus-nitrogen backbone .

Key Differences from Sulfolene Dichlorides :

Organometallic Dichlorides

Examples :

- (Methylcyclopentadienyl)erbium dichloride (III) (CAS: Not available) .

- n-Butylcyclopentadienylzirconium trichloride (CAS: 329735-75-3) .

Chemical Framework : Cyclopentadienyl ligands bound to transition metals (Er, Zr) with chloride substituents.

Applications : - Catalysts in polymerization (e.g., Ziegler-Natta systems).

- Precursors for metal-organic chemical vapor deposition (MOCVD) .

Key Differences from Sulfolene Dichlorides :

- Metal-centered reactivity vs. sulfur/oxygen-based reactivity.

- Higher thermal and air sensitivity compared to organic dichlorides.

Data Table: Comparative Properties of Dichloride Compounds

Biological Activity

trans-Sulfolene dichloride is a compound derived from sulfolene, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

This compound is characterized by its unique chemical structure, which influences its reactivity and biological interactions. It is important to understand the compound's properties to appreciate its biological implications.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Modification : The compound can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. This is particularly relevant in targeting cysteine residues in enzymes, leading to inhibition or modulation of enzymatic activity .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, impacting both bacterial and fungal strains. Its effectiveness may be linked to its ability to disrupt cellular processes through covalent interactions with essential proteins .

- Anticancer Properties : Some research indicates that this compound may have anticancer effects by inducing apoptosis in cancer cells. The compound's ability to interfere with cell signaling pathways is a potential mechanism for its anticancer activity .

Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a promising alternative for treating infections caused by resistant strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

Anticancer Activity

In a controlled experiment involving cancer cell lines, this compound was shown to reduce cell viability significantly. The IC50 values were determined for various cancer cell lines, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound. For instance, a study highlighted its role in disrupting the redox balance within cells, which is crucial for maintaining cellular homeostasis. This disruption can lead to increased oxidative stress and subsequent cell death in malignant cells .

Moreover, another investigation into the environmental impact of sulfolane derivatives noted that this compound could potentially accumulate in biological systems, raising concerns about its long-term effects on human health and ecosystems .

Q & A

Q. What bioanalytical methods quantify trans-Sulfolene dichloride uptake in in vitro cellular models?

- Methodological Answer : Develop a LC-MS/MS protocol with deuterated internal standards. Optimize cell lysis conditions (e.g., RIPA buffer + protease inhibitors) and validate recovery rates (>90%). Perform time-course studies to assess membrane permeability using confocal microscopy with fluorescent probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.